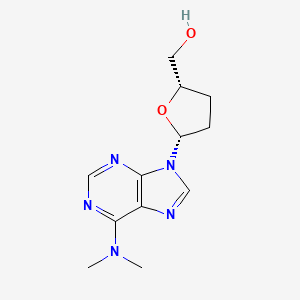
Adenosine, 2',3'-dideoxy-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol: is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring attached to a purine base with a dimethylamino group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions involving dihydroxy compounds.
Coupling of the Purine Base and Tetrahydrofuran Ring: The final step involves coupling the purine base with the tetrahydrofuran ring under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are used to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Ribavirin: An antiviral nucleoside analog with a comparable mechanism of action.
Zidovudine: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is unique due to its specific structural features, such as the dimethylamino group and the tetrahydrofuran ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
120503-30-2 |
|---|---|
Fórmula molecular |
C12H17N5O2 |
Peso molecular |
263.30 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O2/c1-16(2)11-10-12(14-6-13-11)17(7-15-10)9-4-3-8(5-18)19-9/h6-9,18H,3-5H2,1-2H3/t8-,9+/m0/s1 |
Clave InChI |
DOEIDNFVZPMPSN-DTWKUNHWSA-N |
SMILES isomérico |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2C3CCC(O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


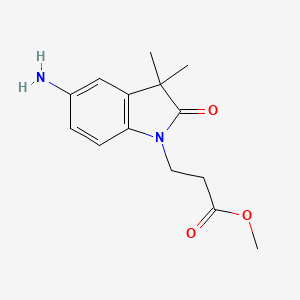
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
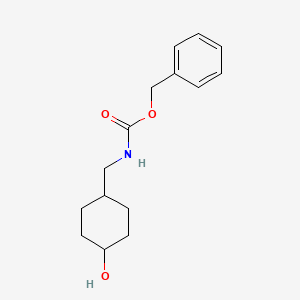
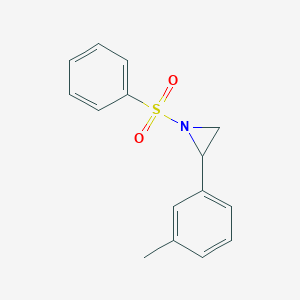
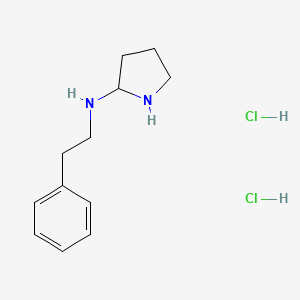
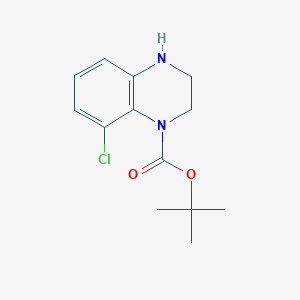
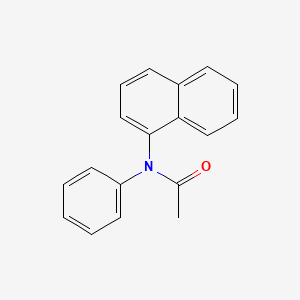

![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)

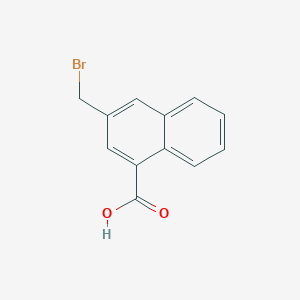
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

